molecular formula C7H4N2O B1590096 3H-Indazol-3-one CAS No. 5686-93-1

3H-Indazol-3-one

Cat. No.: B1590096
CAS No.: 5686-93-1
M. Wt: 132.12 g/mol
InChI Key: LOCAIGRSOJUCTB-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, also known as 1,2-dihydro-3H-indazol-3-one, is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Synthetic Routes and Reaction Conditions:

    Photochemical Preparation: One of the methods involves the photochemical generation of this compound from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature.

    Transition Metal Catalyzed Reactions: Another approach includes the use of transition metal catalysts to facilitate the formation of the indazole ring.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic compounds.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-one derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3H-Indazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Indazol-3-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCAIGRSOJUCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537428
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-93-1
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pH of the 4-chloro-2-fluorophenylhydrazine hydrochloride slurry was adjusted to 3.8-4.0 and the temperature was raised to 90°-95°. To this mixture was added an aqueous solution (preheated to 90°-95°) of 1118 parts of cyclohexanone-2-carboxamide prepared as previously described. The resulting mixture was heated for 1-2 hr at 90°-95° during which time the product precipitated from solution. The product was isolated by filtration, washed by digestion with toluene and air-dried to give 1771 parts of an indazolone, an off-white solid mp 179-182 which was 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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